Loratadine ketone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

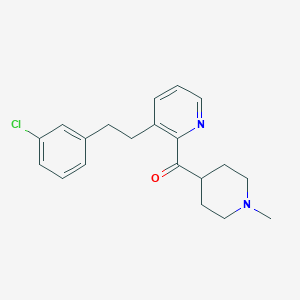

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWTYYOASANXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Loratadine Ketone for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one, the pivotal ketone intermediate in the manufacturing of the second-generation antihistamine, Loratadine. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the strategic considerations, mechanistic underpinnings, and practical execution of the primary synthetic routes. Detailed experimental protocols, a comparative analysis of the pathways, and critical safety considerations are presented to facilitate informed decision-making in a research and development setting.

Introduction: The Strategic Importance of the Tricyclic Ketone Intermediate

Loratadine, a potent and non-sedating H1-receptor antagonist, has been a cornerstone in the treatment of allergic disorders for decades.[3] Its complex tricyclic architecture necessitates a multi-step synthesis, the efficiency of which is largely dictated by the successful construction of the core ring system. The key intermediate, 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one (commonly referred to as Loratadine Ketone), represents the fully assembled tricyclic framework.[1] Its synthesis is a critical juncture in the overall manufacturing process, and its purity directly impacts the quality and yield of the final active pharmaceutical ingredient (API).

This guide will dissect the predominant synthetic strategies to access this ketone, focusing on the chemical logic that drives each pathway and the experimental nuances that ensure success.

Primary Synthetic Pathways to this compound

Two major retrosynthetic disconnections have historically dominated the landscape of Loratadine synthesis, both converging on the target ketone. The most prevalent and industrially significant approach begins with a substituted pyridine precursor, 2-cyano-3-methylpyridine, and proceeds through an alkylation followed by an intramolecular Friedel-Crafts acylation.

Pathway A: The Alkylation-Cyclization Strategy

This route is favored for its relatively mild conditions and the stability of its intermediates, which allows for better control over byproducts.[4] The overall transformation can be visualized as the construction of the seven-membered ring onto the pyridine core.

Caption: High-level overview of the Alkylation-Cyclization pathway to this compound.

2.1. Mechanistic Insights and Experimental Causality

-

Step 1 & 2: Ritter Reaction and Alkylation: The synthesis commences with the protection of the nitrile group via a Ritter reaction with tert-butyl alcohol in the presence of sulfuric acid.[5] This forms a bulky N-tert-butyl carboxamide. This strategic choice serves a dual purpose: it protects the nitrile from unwanted side reactions and the bulky tert-butyl group directs the subsequent alkylation to the desired position. The alkylation with m-chlorobenzyl chloride introduces the second aromatic ring, which is essential for the final cyclization.

-

Step 3: Deprotection and Dehydration: The N-tert-butyl group is removed, and the amide is dehydrated back to the nitrile functionality using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[6][7] This step regenerates the cyano group necessary for the subsequent cyclization. The choice of POCl₃ is critical; it is a powerful reagent that effects both reactions in a single step.

-

Step 4: Intramolecular Friedel-Crafts Acylation: This is the key ring-closing step. The nitrile is hydrolyzed in the presence of a superacid, such as trifluoromethanesulfonic acid (TfOH), which then catalyzes an intramolecular Friedel-Crafts acylation to form the tricyclic ketone.[1][8]

-

Expertise in Action - The Role of Superacids: The use of a superacid like TfOH is a deliberate and critical choice.[9] Traditional Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) can be less effective and require harsh conditions.[10] TfOH, with a Hammett acidity function (H₀) value of -14.1, is exceptionally potent at protonating the nitrile, facilitating its hydrolysis to a carboxylic acid derivative in situ, which then forms a highly reactive acylium ion.[8][11] This powerful electrophile readily undergoes intramolecular attack on the electron-rich chlorophenyl ring to close the seven-membered ring with high efficiency.[12] The non-nucleophilic nature of the triflate conjugate base prevents side reactions.

-

Conversion of this compound to Loratadine

Once the this compound is synthesized and purified, the final step involves the introduction of the N-ethoxycarbonyl-4-piperidylidene moiety. The most common and robust method for this transformation is a Grignard reaction followed by dehydration and carbethoxylation.[4]

Caption: Key steps in the conversion of this compound to the final Loratadine API.

3.1. Mechanistic Insights and Experimental Causality

-

Step 5: The Grignard Reaction: The ketone is treated with a Grignard reagent, typically N-methyl-4-piperidyl magnesium chloride, to form a tertiary carbinol intermediate.[10]

-

Expertise in Action - The Significance of "Glacial Temperature": Several patents and protocols specify performing this addition at very low temperatures (e.g., -85 to -95°C).[10][13] This is a critical parameter for controlling selectivity and minimizing side reactions.[14] Grignard reagents are not only strong nucleophiles but also potent bases. At higher temperatures, enolization of the ketone can occur, leading to undesired byproducts. Furthermore, the highly reactive Grignard reagent can add to the pyridine ring (a 1,6-addition), which significantly reduces the yield of the desired product.[10] Conducting the reaction at cryogenic temperatures kinetically favors the desired 1,2-addition to the carbonyl group, thus maximizing the yield of the carbinol intermediate.[15][16]

-

-

Step 6 & 7: Dehydration and Carbethoxylation: The tertiary carbinol is unstable and is readily dehydrated under acidic conditions to yield the exocyclic double bond. The resulting N-methyl intermediate is then treated with ethyl chloroformate in a Von Braun-type reaction. This simultaneously removes the N-methyl group and installs the desired N-ethoxycarbonyl group, yielding Loratadine.[10]

Comparative Analysis of Synthetic Pathways

| Pathway Feature | Alkylation-Cyclization Route | Alternative Routes (e.g., Wittig) |

| Starting Materials | Readily available 2-cyano-3-methylpyridine | May require more complex starting materials |

| Number of Steps | Relatively linear and well-defined | Can be longer and more complex[6] |

| Key Reactions | Ritter, Alkylation, Friedel-Crafts Acylation | Wittig reaction, McMurry coupling[6][17] |

| Yields | Generally high with good process control | Can be variable, sensitive to reaction conditions |

| Scalability | Proven for industrial-scale production | May present challenges in large-scale manufacturing |

| Control of Impurities | Good control due to stable intermediates | Byproduct formation can be a challenge[6] |

| Reagent Hazards | Use of superacids and POCl₃ requires care | May involve hazardous organophosphorus reagents |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile

This protocol is a synthesis of published procedures.[6][7][18]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, approx. 10 eq).

-

Reaction: Heat the solution to reflux (approx. 107°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Slowly and cautiously quench the residue into a mixture of crushed ice, water, and isopropanol with vigorous stirring. The quenching process is highly exothermic.

-

Neutralization: Adjust the pH of the aqueous slurry to 5-7 by the slow addition of 50% aqueous sodium hydroxide solution, maintaining the temperature below 30°C with an ice bath.

-

Isolation: Filter the resulting crystalline slurry and wash the filter cake thoroughly with water.

-

Purification: Purify the crude product by slurrying the wet cake in hot isopropanol, followed by cooling to 0-5°C. Filter the purified product, wash with cold hexane, and dry under vacuum at a temperature below 50°C.

-

Characterization: The expected product is a solid with a melting point of 72-73°C. An expected yield is approximately 89%.[7]

Protocol 2: Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one (this compound)

This protocol is adapted from established literature procedures.[1]

-

Reaction Setup: In a fume hood, equip a dry, inert gas-flushed round-bottom flask with a magnetic stirrer.

-

Reagents: Dissolve 3-[2-(3-chlorophenylethyl)pyridine-2-carbonitrile (1.0 eq) in trifluoromethanesulfonic acid (TfOH, approx. 8-10 volumes).

-

Reaction: Stir the reaction mixture at 60°C for 1 hour.

-

Hydrolysis: Cool the mixture to room temperature and slowly add 6N hydrochloric acid (approx. 8-10 volumes) dropwise.

-

Reflux: Heat the reaction mixture to reflux for 1 hour.

-

Quenching & Precipitation: Pour the hot reaction mixture into a beaker of ice water with stirring.

-

Neutralization: Neutralize the acidic solution with 50% aqueous sodium hydroxide until a precipitate forms.

-

Isolation: Collect the precipitate by filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from a mixture of isopropanol and water (e.g., 3:1 v/v) to afford the purified this compound.

-

Characterization: The expected yield is high, potentially up to 94%.[1] Spectroscopic data should be consistent with the following:

Safety and Handling Considerations

The synthesis of Loratadine and its intermediates involves the use of hazardous materials that require strict adherence to safety protocols.

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water, liberating toxic gas.[2][7][17][20]

-

Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7]

-

Quenching: The quenching of POCl₃ is extremely exothermic and should be done slowly, with adequate cooling and behind a safety shield.

-

-

Trifluoromethanesulfonic Acid (TfOH): As a superacid, TfOH is extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, and the respiratory tract.[3][5][21][22]

-

Handling: Use in a chemical fume hood is mandatory. Wear acid-resistant gloves (e.g., neoprene over nitrile), a face shield in addition to safety goggles, and a chemically resistant apron or lab coat.[21]

-

Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate, and handle the cleanup with appropriate PPE.

-

-

Grignard Reagents: These organometallic compounds are highly reactive and can be pyrophoric (ignite spontaneously in air). They react violently with water and other protic solvents.[1][23][24][25][26]

-

Handling: All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously flame-dried or oven-dried before use.[23]

-

Solvents: Use only anhydrous ether solvents (e.g., THF, diethyl ether).

-

PPE: Flame-resistant lab coats and appropriate gloves are essential. Do not work alone when handling Grignard reagents.[25]

-

Conclusion

The synthesis of this compound is a well-established yet chemically demanding process that serves as a testament to the principles of strategic retrosynthesis and reaction optimization. The Alkylation-Cyclization pathway stands out as a robust and scalable method, with the intramolecular Friedel-Crafts acylation catalyzed by a superacid being the pivotal, yield-defining step. The subsequent conversion to Loratadine via a carefully controlled low-temperature Grignard reaction highlights the importance of kinetic control in complex organic synthesis. For researchers in the field, a thorough understanding of the mechanistic rationale behind each step, coupled with a rigorous approach to experimental protocol and safety, is paramount to achieving a successful and efficient synthesis of this important pharmaceutical agent.

References

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321.

- PrepChem. (n.d.). Synthesis of C. 3-[2-(3-CHLOROPHENYL)ETHYL]-2-PYRIDINE-CARBONITRILE.

- PrepChem. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile.

-

Guan, Z. (2013). Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepten[1,2-b]pyridine-11-one. Chinese Journal of Pharmaceuticals.

-

ChemicalBook. (n.d.). 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. Retrieved from ChemicalBook.com.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%.

- Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. dpress.org.

- ResearchGate. (n.d.). Synthesis of loratadine.

- Fisher Scientific. (2014). SAFETY DATA SHEET - Trifluoromethanesulfonic acid.

- CDH Fine Chemical. (n.d.). PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid.

- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.

- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP)

- American Chemical Society. (n.d.). Grignard Reaction.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phosphorus(V) oxychloride.

- National Center for Biotechnology Information. (n.d.). Loratadine. PubChem Compound Database.

- Quick Company. (n.d.). A Process For The Production Of Loratadine.

- Grignard reaction safety. (2024, June 7). [Video]. YouTube.

- Yamato, T. (2019).

- ChemicalBook. (2023). Trifluoromethanesulfonic acid: Applications and Synthesis.

- Ataman Kimya. (n.d.). TRIFLIC ACID.

- Li, X.-P., et al. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1810-o1811.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- Garst, J. F., & Deutch, J. E. (1983). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 105(11), 3543-3554.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

-

Guidechem. (n.d.). 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. Retrieved from guidechem.com.

- Google Patents. (n.d.). WO2004080997A1 - Process for the preparation of loratadine.

- Ohwada, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central.

- Zhou, S., & Huang, G. (2020). Synthesis of anti-allergic drugs. RSC Publishing.

- Biswas, T. (2021, December 7). Super acid catalyzed Friedel–Crafts reaction. [Video]. YouTube.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039).

- ResearchGate. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.

- Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.

- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Journal of Organic Chemistry, 65(17), 5428-5430.

-

LGC Standards. (n.d.). 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. Retrieved from lgcstandards.com.

- Scribd. (n.d.). Synthesis Methods for Loratadine, Cetirizine, and Fexofenadine.

-

National Center for Biotechnology Information. (n.d.). 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues.

Sources

- 1. careers360.com [careers360.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. drpress.org [drpress.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 9. Trifluoromethanesulfonic acid: Applications and Synthesis_Chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 14. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Page loading... [guidechem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. szabo-scandic.com [szabo-scandic.com]

- 23. quora.com [quora.com]

- 24. artscimedia.case.edu [artscimedia.case.edu]

- 25. acs.org [acs.org]

- 26. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Data of Loratadine Ketone for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for loratadine ketone, a key impurity and synthetic intermediate related to the second-generation antihistamine, loratadine. Aimed at researchers, scientists, and professionals in drug development and quality control, this document offers an in-depth examination of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure of this compound and its spectroscopic signatures. Detailed experimental protocols for data acquisition are also provided, ensuring that researchers can confidently identify and characterize this compound. This document is grounded in established spectroscopic principles and supported by authoritative references to foster a deeper understanding of the analytical techniques discussed.

Introduction: The Significance of this compound

Loratadine is a widely used, non-sedating H1-receptor antagonist for the treatment of allergic disorders.[1] During its synthesis and storage, various related substances or impurities can form, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product.[2] One such critical process-related impurity is 8-chloro-3-(1-methyl-piperidene-4-yl)-5H-benzo[3][4]cyclohepta[1,2b]pyridine-11(6H)-one, commonly referred to as this compound.

The presence and quantity of impurities are critical quality attributes for any active pharmaceutical ingredient (API).[5] Therefore, a thorough understanding of the analytical profile of this compound is paramount for process optimization, stability studies, and regulatory compliance. This guide serves as a detailed reference for the spectroscopic characterization of this important compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| Aromatic Protons (H2, H4, H7, H9, H10) | 8.5 - 7.2 | d, m | ~8.0 | The protons on the pyridine and benzene rings are in the deshielded aromatic region. Specific assignments can be complex due to the fused ring system, but distinct doublets and multiplets are expected. |

| Benzylic Protons (H5, H6) | 3.0 - 2.6 | m | - | These methylene protons are adjacent to the benzene ring and the seven-membered ring, placing them in this characteristic region. They will likely appear as a complex multiplet. |

| N-Methyl Protons | ~2.4 | s | - | The three protons of the methyl group on the piperidine nitrogen are chemically equivalent and appear as a sharp singlet. |

| Piperidine Protons (H18, H20, H21) | 2.3 - 1.8 | m | - | The protons on the piperidine ring exist in a complex conformational equilibrium, leading to broad and overlapping multiplets. |

Data interpreted from Talebpour et al. (2012).

Expert Insights: The downfield shift of the aromatic protons is a direct consequence of the diamagnetic anisotropy of the aromatic rings. The complexity of the piperidine proton signals is a hallmark of conformationally flexible saturated rings. For definitive assignment of all proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct view of the carbon framework.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carbonyl Carbon (C=O) | ~192.7 | The sp²-hybridized carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| Aromatic/Vinylic Carbons | 152 - 127 | These carbons of the benzene and pyridine rings resonate in the typical aromatic region. |

| N-Methyl Carbon | ~55.3 | The carbon of the N-methyl group is in the typical range for an sp³ carbon attached to a nitrogen atom. |

| Piperidine Carbons | 45 - 32 | The sp³-hybridized carbons of the piperidine ring appear in the aliphatic region. |

| Benzylic Carbons | 39 - 32 | The methylene carbons of the seven-membered ring are found in the aliphatic region, influenced by the adjacent aromatic systems. |

Data interpreted from Talebpour et al. (2012).

Expert Insights: The most diagnostic signal in the ¹³C NMR spectrum is the carbonyl carbon at approximately 192.7 ppm.[5] Its presence is a definitive indicator of the ketone functionality. The number of distinct signals in the aromatic region can confirm the asymmetry of the fused ring system. For unambiguous assignment of the quaternary carbons and the closely spaced aliphatic signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.

Vibrational Spectroscopy: The Infrared (IR) Signature

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance and Interpretation |

| ~1651 | C=O stretch (conjugated ketone) | Strong | This is the most characteristic peak for this compound. The frequency is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic system, which weakens the C=O bond.[6] |

| ~1416 | -CH₃ bend | Medium | This absorption is characteristic of the bending vibration of the N-methyl group. |

| ~1350 | C-N stretch | Medium | This band arises from the stretching of the carbon-nitrogen bonds in the piperidine and pyridine rings. |

| ~737 | C-H aromatic (out-of-plane bend) | Strong | The position of this strong band can provide information about the substitution pattern of the aromatic rings. |

Data interpreted from Talebpour et al. (2012).

Expert Insights: The position of the carbonyl stretch is highly diagnostic. Its shift to a lower wavenumber compared to a simple aliphatic ketone provides strong evidence for the conjugation of the ketone with the tricyclic aromatic system. This is a key feature to distinguish this compound from other related substances that may lack this conjugated system.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrometry Data for this compound:

| m/z Value | Ion | Interpretation |

| 341.1 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound. The observation of an odd nominal mass is consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule). |

| 342.1 | [M+1]⁺ | The peak corresponding to the presence of the ¹³C isotope. |

| 343.1 | [M+2]⁺ | The isotopic peak due to the presence of the ³⁷Cl isotope. The relative intensity of the [M+2]⁺ peak (approximately one-third of the [M]⁺ peak) is a characteristic signature of a monochlorinated compound. |

Data interpreted from Talebpour et al. (2012).

Expert Insights: The isotopic pattern of the molecular ion is a crucial piece of evidence for confirming the elemental composition. The presence of a significant [M+2]⁺ peak is a clear indication of a chlorine atom in the structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, enabling the calculation of the molecular formula with high confidence.

Fragmentation Pathway: Under electron ionization (EI) or collision-induced dissociation (CID), this compound is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:

-

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of substituents.

-

Cleavage of the piperidine ring itself.

-

Loss of the carbonyl group as CO.

A detailed analysis of the tandem MS (MS/MS) spectrum would be necessary to fully elucidate the fragmentation pathways and provide further structural confirmation.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections outline recommended procedures for NMR, IR, and MS analysis of this compound.

NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[7]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[8]

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[9]

-

Cap the NMR tube securely.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

(Optional but recommended) Acquire 2D NMR spectra, such as COSY and HSQC, for detailed structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline correction on the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR spectroscopic analysis.

-

Sample Preparation and Background Collection:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[10]

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the this compound sample directly onto the ATR crystal.[8]

-

If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After the measurement is complete, clean the ATR crystal thoroughly.

-

Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[4]

-

Dilute this stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid helps in the protonation of the analyte in positive ion mode.[11]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.

-

-

Instrumental Setup and Data Acquisition:

-

The sample can be introduced into the electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell to obtain a product ion spectrum.

-

Conclusion

The spectroscopic characterization of this compound is a critical component in the quality control and development of loratadine. This guide has provided a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounding the interpretation in fundamental scientific principles. The provided protocols offer a robust framework for researchers to acquire high-quality data. By understanding the distinct spectroscopic fingerprint of this compound, scientists can confidently identify and quantify this impurity, ensuring the integrity of their research and the quality of the final pharmaceutical product.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

PubChem. (n.d.). Loratadine. National Institutes of Health. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathway for (A) loratadine and (B) DCL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, T. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

-

Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top panel) standards obtained using the ion trap mass spectrometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

Hinder, L., Wurst, K., & Stalke, D. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(14), 5649–5664. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Krishna Reddy, K. V. S. R., Babu, J. M., Kumar, Y. R., Reddy, S. V. V., Kumar, M. K., Eswaraiah, S., Reddy, K. R. S., Reddy, M. S., Bhaskar, B. V., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29–39. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpiperidine. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure analysis of loratadine. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000). Retrieved from [Link]

-

Talebpour, Z., et al. (2012). Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[3][4] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Science Alert. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0005000). Retrieved from [Link]

-

Fuson, N., Josien, M. L., & Shelton, E. M. (1954). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society, 76(10), 2526–2531. Retrieved from [Link]

-

MassBank. (2018, December 19). Loratadine. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Wikidata. (n.d.). N-methylpiperidine. Retrieved from [Link]

-

Johnson, R., Christensen, J., & Lin, C. C. (2002). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041–1053. Retrieved from [Link]

-

Li, H., et al. (2017). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Green Chemistry. Retrieved from [Link]

-

Lin, S. Y., & Lin, H. L. (2010). Curve-fitting FTIR studies of loratadine/hydroxypropyl-beta-cyclodextrin inclusion complex induced by co-grinding process. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 859–864. Retrieved from [Link]

-

Yeh, C. R., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(15), 4875. Retrieved from [Link]

-

Scribd. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nmr-bio.com [nmr-bio.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. organomation.com [organomation.com]

- 8. agilent.com [agilent.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. mt.com [mt.com]

- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide to the Chemical Properties and Stability of Loratadine Ketone for Researchers

This guide provides a comprehensive overview of the essential chemical properties and stability profile of loratadine ketone, a critical process-related impurity and reference standard in the synthesis of the second-generation antihistamine, loratadine. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of loratadine drug products. This document delves into the structural attributes, physicochemical parameters, and degradation behavior of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound

This compound, chemically known as methanone, is a key intermediate and potential impurity in the manufacturing process of loratadine.[1] Its presence in the final drug substance is strictly controlled by regulatory bodies, making its accurate identification, quantification, and characterization a critical aspect of quality control in the pharmaceutical industry.[2] A thorough understanding of its chemical properties and stability is essential for developing robust analytical methods, designing stable formulations, and ensuring the overall quality of loratadine-containing products.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, analysis, and formulation development.

Chemical Structure and Identification

The structural formula and key identifiers for this compound are presented below.

-

IUPAC Name: [3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]-(1-methylpiperidin-4-yl)methanone[3]

-

CAS Number: 130642-50-1[2]

-

Molecular Formula: C₂₀H₂₃ClN₂O[2]

-

Molecular Weight: 342.87 g/mol [2]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted, as extensive experimental data for this specific impurity is not always publicly available.

| Property | Value | Source |

| Melting Point | 179-186 °C | [1] |

| Boiling Point (Predicted) | 462.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.18 ± 0.10 | [1] |

| Solubility | While specific quantitative data is limited, it is generally considered soluble in organic solvents like methanol and acetonitrile, which are commonly used in chromatographic analysis. Its parent compound, loratadine, is soluble in acetone, alcohol, and chloroform, and sparingly soluble in water.[4][5] | General knowledge and inference from related compounds. |

In-depth Stability Profile of this compound

The stability of this compound is a critical parameter that influences its storage, handling, and the shelf-life of the final drug product. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways. While specific studies on this compound are not extensively published, valuable insights can be drawn from the forced degradation of loratadine.[6]

Forced Degradation Studies: A Methodological Approach

Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and establish its degradation pathways. The following protocols are adapted from established methods for loratadine and can be applied to investigate the stability of this compound.[6][7]

-

Acidic Conditions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of approximately 100 µg/mL.

-

Store the solution at room temperature for a defined period (e.g., 24 hours), with periodic sampling.[6]

-

Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide.

-

Analyze the samples by a stability-indicating HPLC method.

-

-

Alkaline Conditions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution with 0.1 N sodium hydroxide to a final concentration of approximately 100 µg/mL.

-

Store the solution at room temperature for a defined period, with periodic sampling.

-

Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.[6]

-

Analyze the samples by a stability-indicating HPLC method.

-

-

Neutral Conditions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.

-

Store the solution at room temperature for a defined period, with periodic sampling.

-

Analyze the samples by a stability-indicating HPLC method.

-

-

Prepare a stock solution of this compound in a suitable solvent like methanol.

-

Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.[6]

-

Store the solution at room temperature for a specified period, monitoring the degradation.

-

Analyze the samples by a stability-indicating HPLC method. The reaction can often be stopped by dilution with the mobile phase.[6]

-

Expose the solid powder of this compound to dry heat at an elevated temperature (e.g., 70-80°C) for a defined period.

-

At specified time points, withdraw samples and dissolve them in a suitable solvent for HPLC analysis.

-

Expose a solution of this compound (in a photostable, transparent container) and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by a stability-indicating HPLC method. Studies on loratadine have shown the formation of photodegradation products.[10]

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting forced degradation studies on this compound.

Caption: Hypothesized degradation pathways for this compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is a prerequisite for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

The goal of a stability-indicating method is to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.

Typical HPLC Parameters for Loratadine and its Impurities:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used. [7]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all components. [6][11]* Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 247-280 nm, based on loratadine's UV profile) is typically employed. [7][12]* Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. [7]

Storage and Handling Recommendations

Based on the potential instabilities of related compounds, the following storage and handling conditions are recommended for this compound to maintain its integrity as a reference standard.

-

Storage Temperature: Refrigeration (2-8 °C) is often recommended for the long-term storage of loratadine and its related compounds to minimize thermal degradation. [4]* Protection from Light: As photolytic degradation is a possibility, this compound should be stored in light-resistant containers.

-

Inert Atmosphere: For long-term storage, particularly in solution, purging with an inert gas can help prevent oxidative degradation.

-

Hygroscopicity: While specific data for this compound is unavailable, many pharmaceutical powders can be hygroscopic. Therefore, storage in a dry environment is advisable.

Conclusion and Future Perspectives

This compound is a critical molecule in the quality control of loratadine manufacturing. This guide has provided a comprehensive overview of its known chemical properties and a framework for assessing its stability based on established principles and methodologies applied to its parent compound. While there is a need for more publicly available, specific experimental data on the degradation pathways, solubility, and solid-state properties of this compound, the information presented here serves as a valuable resource for researchers and scientists in the pharmaceutical field. Future work should focus on detailed characterization of its degradation products and a thorough investigation of its compatibility with a wide range of pharmaceutical excipients to further ensure the development of safe and effective loratadine formulations.

References

- A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. BenchChem. Accessed January 14, 2026.

- Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC.

- PRODUCT INFORMATION - Loratadine. Cayman Chemical. Accessed January 14, 2026.

- Development and Validation of a Novel Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Loratadine and Determination of Its Related Compounds.

- Loratadine | 79794-75-5. ChemicalBook. Accessed January 14, 2026.

- Development and validation of a stability indicating RP-TLC/densitometric method for determination of Loratadine in bulk and in tablets. Arabian Journal of Chemistry.

- This compound Impurity. SRIRAMCHEM. Accessed January 14, 2026.

- This compound | 130642-50-1. ChemicalBook. Accessed January 14, 2026.

- Solubility of loratadine in different solvents.

- General synthesis of loratadine analogues 4a–h. Reagents and conditions.

- Development and Assessment of Loratadine Fast-Disintegrating Tablets via β-Cyclodextrin Complexation with Superdisintegrants. Biosciences Biotechnology Research Asia. 2024;21(3).

- FORMULATION DEVELOPMENT AND EVALUATION OF LORATADINE CHEWABLE TABLETS. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2010;1(4):762-771.

- Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis. 2002;28(6):1041-1053.

- Public Assessment Report Scientific discussion Loratadine Accord 10 mg tablets (loratadine).

- Thermal behavior of loratadine.

- CAS No : 130642-50-1 | Product Name : this compound.

- Stability indicating methods for the determination of loratadine in the presence of its degradation product.

- Stability of the anti-histamine drug lor

- Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures.

- Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. 2024;116:315-322.

- Minimizing loratadine degradation during sample preparation and analysis. BenchChem. Accessed January 14, 2026.

- Desloratadine-impurities.

- Acidity constants of loratadine and desloratadine in water and in the presence of surfactants.

- Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. 2024;116:315-322.

- “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. Neuroquantology. 2022;20(17):323-329.

-

methanone (this compound Impurity). LGC Standards. Accessed January 14, 2026.

- Loratadine EP Reference Standard CAS 79794-75-5. Sigma Aldrich. Accessed January 14, 2026.

- This compound Impurity.

- Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. Pharmaceuticals. 2023;16(11):1558.

- Formulation and Evaluation of Chewable Tablets of Loratadine Prepared By Aqueous and Non. International Journal of Scientific & Development Research.

- Photostability of Loratadine Inclusion Complexes with Natural Cyclodextrins. Journal of Analytical Methods in Chemistry. 2015;2015:841924.

- Loratadine | CAS 79794-75-5. LGC Standards. Accessed January 14, 2026.

- Results of forced degradation studies.

- A process for the manufacturing of loratadine and its intermediates.

- SYNTHESIS OF LORATADINE AND SOME OF ITS AMIDE DERIVATIVES AS CYTOTOXIC AGENTS.

- Characterization and Compatibility Study of Desloratadine.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Photostability.

- Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone.

- Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles. Journal of Drug Delivery Science and Technology. 2017;41:330-337.

- This compound | C20H23ClN2O | CID 9967913. PubChem. Accessed January 14, 2026.

Sources

- 1. This compound | 130642-50-1 [chemicalbook.com]

- 2. This compound Impurity - SRIRAMCHEM [sriramchem.com]

- 3. [3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl](1-methyl-4-piperidinyl)methanone (this compound Impurity) [lgcstandards.com]

- 4. Loratadine | 79794-75-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. database.ich.org [database.ich.org]

- 9. rdlaboratories.com [rdlaboratories.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Loratadine Ketone: A Technical Guide to Unexplored Biological Activity for Researchers

Abstract

Loratadine, a widely utilized second-generation antihistamine, is primarily recognized for its selective antagonism of the peripheral histamine H1 receptor. Its clinical efficacy in allergic conditions is largely attributed to this mechanism and the activity of its potent metabolite, desloratadine. However, emerging research has unveiled non-H1 receptor-mediated anti-inflammatory and immunomodulatory properties of loratadine and desloratadine. This guide focuses on a lesser-known entity: loratadine ketone, a key synthetic intermediate in the manufacturing of loratadine. While currently categorized as an impurity or precursor, its structural features, in the context of the known pharmacology of its derivatives, suggest a potential for unexplored biological activity. This document provides a comprehensive framework for researchers to investigate the prospective pharmacological profile of this compound, detailing hypothesized mechanisms of action and providing robust, step-by-step experimental protocols to test these hypotheses.

Introduction: Beyond H1-Receptor Antagonism

Loratadine is a tricyclic antihistamine that effectively alleviates symptoms of allergic rhinitis and urticaria.[1] Its mechanism of action is primarily the blockade of histamine H1 receptors.[2][3] Loratadine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, to form its major active metabolite, desloratadine.[4] Desloratadine is also a potent and selective H1-receptor antagonist.[5]

Recent studies, however, have indicated that the therapeutic effects of loratadine and desloratadine may not be solely attributable to H1-receptor blockade. Evidence suggests these compounds possess anti-inflammatory properties independent of their antihistaminic action.[6][7][8] These effects are mediated, in part, through the suppression of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][10][11] This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators.[5][12]

This guide turns the scientific lens toward a molecule upstream in the synthetic pathway of loratadine: a tricyclic aromatic ketone, commonly referred to as this compound.[13] While viewed as a manufacturing intermediate, its structural relationship to the biologically active loratadine and desloratadine warrants an investigation into its own potential pharmacological activities. This document will lay the groundwork for such an investigation, proposing a hypothesis-driven approach to exploring the untapped biological potential of this compound.

The Subject of Investigation: this compound

This compound is a key intermediate in several synthesis routes of loratadine.[2][14][15][16] Its chemical structure, characterized by the tricyclic core with a ketone group, is the precursor to the final active pharmaceutical ingredient. The synthesis of loratadine often involves the reaction of this tricyclic ketone with an organometallic reagent, followed by further chemical modifications.[13]

Given that both loratadine and desloratadine exhibit biological activities beyond H1-receptor antagonism, it is plausible that their common structural precursor, this compound, may also possess intrinsic biological properties. The presence of the ketone group, in place of the piperidine-ylidene moiety in loratadine, could influence its interaction with biological targets.

Hypothesized Biological Activities of this compound

Based on the known non-H1 receptor-mediated effects of loratadine and desloratadine, we can formulate several hypotheses regarding the potential biological activity of this compound.

-

Hypothesis 1: Anti-inflammatory Activity via NF-κB Pathway Inhibition. Loratadine has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[6][11] It is hypothesized that this compound, sharing the core tricyclic structure, may also modulate this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.

-

Hypothesis 2: Modulation of AP-1 Signaling. Loratadine has also been found to suppress the AP-1 signaling pathway by targeting Transforming Growth Factor-β-activated kinase 1 (TAK1).[7][10] This leads to a decrease in the production of matrix metalloproteinases (MMPs) and other inflammatory mediators. We hypothesize that this compound could similarly interact with components of the AP-1 pathway.

-

Hypothesis 3: Mast Cell Stabilization. While loratadine is an H1 receptor antagonist, it has also been shown to inhibit the release of histamine from human basophils.[17] Second-generation antihistamines are also used to achieve general mast cell stability.[18][19] It is conceivable that this compound could possess mast cell stabilizing properties, thereby inhibiting the release of histamine and other inflammatory mediators.

-

Hypothesis 4: Cytokine Release Inhibition. Desloratadine has been demonstrated to inhibit the generation and release of pro-inflammatory cytokines such as IL-4 and IL-13 from human basophils.[20] Loratadine has also been shown to suppress the production of various cytokines in T-cells.[21] We propose that this compound may exhibit similar inhibitory effects on cytokine production from immune cells.

The following sections will detail the experimental protocols necessary to investigate these hypotheses.

Experimental Protocols for Investigating Biological Activity

This section provides detailed, step-by-step methodologies for the key experiments proposed to elucidate the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity

This assay will determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

-

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.

-

Stimulus: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Protocol:

-

Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of NF-κB.

-

Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each well.

-

Calculate the percentage inhibition of NF-κB activation by this compound compared to the stimulated vehicle control.

-

This experiment will assess the effect of this compound on the gene expression of key pro-inflammatory cytokines.

-

Cell Line: Murine macrophage cell line (RAW 264.7).

-

Stimulus: Lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW 264.7 cells in a 6-well plate.

-

Pre-treat the cells with this compound at various concentrations for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA templates.

-

Perform quantitative PCR (qPCR) using specific primers for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression changes using the ΔΔCt method.

-

Mast Cell Stabilization Assay

This assay will determine if this compound can inhibit the degranulation of mast cells and the subsequent release of histamine.

-

Cell Model: Rat basophilic leukemia (RBL-2H3) cells or primary mast cells.

-

Stimulus: Antigen (e.g., DNP-BSA for sensitized cells) or a calcium ionophore (e.g., A23187).

-

Protocol:

-

Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

-

Wash the cells and resuspend them in a suitable buffer.

-

Pre-incubate the cells with different concentrations of this compound for 30 minutes. Include a positive control mast cell stabilizer (e.g., cromolyn sodium).

-

Induce degranulation by adding the antigen (DNP-BSA) or calcium ionophore.

-

After a 30-60 minute incubation, centrifuge the samples to pellet the cells.

-

Collect the supernatant and measure the histamine content using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Lyse the cell pellets to determine the total histamine content.

-

Calculate the percentage of histamine release and the inhibition by this compound.

-

Cytokine Release Assay

This assay will measure the effect of this compound on the release of a broader panel of cytokines from human immune cells.

-

Cell Model: Human peripheral blood mononuclear cells (PBMCs).

-

Stimulus: Phytohemagglutinin (PHA) or LPS.

-

Protocol:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Culture the PBMCs in a 96-well plate.

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with PHA (5 µg/mL) or LPS (1 µg/mL) for 24-48 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of a panel of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, IFN-γ) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.

-

Analyze the dose-dependent effect of this compound on cytokine release.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. The results should be presented as mean ± standard deviation from at least three independent experiments. Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.

Table 1: Hypothetical Data Summary for this compound Activity

| Assay | Parameter Measured | This compound IC50 (µM) | Positive Control IC50 (µM) |

| NF-κB Luciferase Reporter | Inhibition of TNF-α induced NF-κB activation | [Insert Value] | [Insert Value for known inhibitor] |

| qPCR (RAW 264.7) | Inhibition of LPS-induced TNF-α mRNA | [Insert Value] | [Insert Value for known inhibitor] |

| Mast Cell Stabilization | Inhibition of antigen-induced histamine release | [Insert Value] | [Insert Value for cromolyn sodium] |

| Cytokine Release (PBMCs) | Inhibition of LPS-induced IL-6 release | [Insert Value] | [Insert Value for known inhibitor] |

Visualizing Pathways and Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: A streamlined workflow for the in vitro investigation of this compound's biological activity.

Conclusion and Future Directions

The exploration of this compound's biological activity represents a novel and exciting avenue of research. While currently considered a mere synthetic intermediate, its structural relationship to the multi-faceted loratadine and desloratadine provides a strong rationale for investigating its potential pharmacological properties. The experimental framework detailed in this guide offers a robust starting point for researchers to systematically evaluate its anti-inflammatory and immunomodulatory potential.

Positive findings from these in vitro studies would warrant further investigation, including in vivo studies in animal models of inflammation and allergy. Elucidating the biological activity of this compound could not only lead to a better understanding of the overall pharmacological profile of the loratadine family of compounds but also potentially uncover a new lead molecule for the development of novel anti-inflammatory therapeutics. This guide serves as a call to the scientific community to look beyond the established roles of well-known drugs and explore the untapped potential of their synthetic precursors.

References

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321.

- Hunto, S. T., Kim, H. G., Baek, K. S., et al. (2020). Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway. Biochemical Pharmacology, 177, 113949.

- Sungkyunkwan University. (2020). Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway. Biochemical Pharmacology, 177, 113949.

- Li, G., et al. (2015). Anti-allergic and anti-inflammatory properties of a potent histamine H1 receptor antagonist, desloratadine citrate disodium injection, and its anti-inflammatory mechanism on EA.hy926 endothelial cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(5), 517-531.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.

- Jang, J., et al. (2022). Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway. International Journal of Molecular Sciences, 23(7), 3968.

- BenchChem. (2025).

- Jang, J., et al. (2022).

- Jang, J., et al. (2022).

- ResearchGate. (n.d.). Anti-inflammatory effects of Loratadine on the constituent kinases of...

- ResearchGate. (n.d.). Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway | Request PDF.

- Kritas, S. K., et al. (2018). Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? Expert Review of Clinical Immunology, 14(5), 413-421.

- Morepen Lab Ltd. (2006). A process for the manufacturing of loratadine and its intermediates.

- Jasim, G. A. (n.d.). PHARMACOLOGY (Antihistamines). University of Babylon.

-

Kumar, B. S., et al. (2014). Synthesis and antihistaminic activity of 3H-benzo [5][14]thieno [2,3-d] [2][6][9]triazin-4-ones. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 79-85.

- Bieszczad, B., et al. (2020). Synthesis, crystal structure and biological activity of novel analogues of tricyclic drugs. Bioorganic & Medicinal Chemistry Letters, 30(23), 127493.

- Ishii, T., et al. (2011). Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines. Bioorganic & Medicinal Chemistry, 19(9), 2916-2928.

- ResearchGate. (n.d.). Synthesis of loratadine.

- Leurs, R., et al. (2004). Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor. International Archives of Allergy and Immunology, 134(2), 111-117.

- Morepen Laboratories Limited. (2004). Process for the preparation of loratadine.

- Mast Cell Hope. (n.d.).

- Mastocytosis Society Canada. (n.d.).

- Casolaro, V., et al. (1995). Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils. Agents and Actions, 44(1-2), 1-4.

- Schroeder, J. T., et al. (2001). Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine. Clinical & Experimental Allergy, 31(9), 1369-1377.

- ResearchGate. (n.d.). Inhibition of cytokine-induced expression of T-cell cytokines by antihistamine | Request PDF.

- ResearchGate. (n.d.). Chemical structure of the antihistamines evaluated in this study.

- de Graaf, C., et al. (2018). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(15), 6666-6677.

- Simons, F. E. R. (2009). Pharmacology of Antihistamines. Current Allergy and Asthma Reports, 9(3), 231-236.

- Kowalski, M. L., & Wozniak, E. (1993). [Effect of loratadine, selective antagonist of histamine H1 receptors, on histamine-induced bronchoconstriction]. Pneumonologia i Alergologia Polska, 61(11-12), 562-567.

- Sharma, A., & Hamelin, B. A. (2003). Classic Histamine H1 Receptor Antagonists: A Critical Review of their Metabolic and Pharmacokinetic Fate from a Birds Eye View. Current Drug Metabolism, 4(5), 371-386.

- Simons, F. E. R. (2009). Pharmacology of Antihistamines.

- Mast Attack. (2014). MCAS: Treatment.

- Gleixner, K. V., et al. (2013). The H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells.

- Jang, J., et al. (2022). Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway.

- Folwarczna, J., et al. (2019). Effects of loratadine, a histamine H1 receptor antagonist, on the skeletal system of young male rats. Drug Design, Development and Therapy, 13, 3243-3255.

- Folwarczna, J., et al. (2019). Effects of loratadine, a histamine H1 receptor antagonist, on the skeletal system of young male rats.

- Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191.

Sources

- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Effect of loratadine, selective antagonist of histamine H1 receptors, on histamine-induced bronchoconstriction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Anti-allergic and anti-inflammatory properties of a potent histamine H1 receptor antagonist, desloratadine citrate disodium injection, and its anti-inflammatory mechanism on EA.hy926 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.skku.edu [pure.skku.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]

- 14. drpress.org [drpress.org]

- 15. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mastcellhope.org [mastcellhope.org]

- 19. mastocytosis.ca [mastocytosis.ca]

- 20. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A-Z Guide to the Synthesis and Qualification of Loratadine Ketone as a Pharmaceutical Reference Standard

Abstract

Loratadine Ketone, a critical intermediate and impurity in the synthesis of the antihistamine Loratadine, serves as an essential reference standard for quality control in the pharmaceutical industry.[1][2] Its accurate synthesis, purification, and characterization are paramount for ensuring the safety and efficacy of the final drug product. This in-depth guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound. We delve into the causality behind experimental choices, from reaction mechanisms to purification strategies, and outline a rigorous, self-validating analytical workflow to qualify the material as a certified reference standard. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

Introduction: The Role of this compound

Loratadine is a potent, non-sedating second-generation H1-receptor antagonist widely used in the treatment of allergic disorders.[3] During its synthesis, a number of process-related impurities and potential degradation products can arise.[4] this compound, chemically known as methanone, is a key impurity that must be monitored and controlled.[2]

The availability of a high-purity, fully characterized this compound reference standard is not merely a regulatory requirement but a scientific necessity. It enables:

-

Accurate Quantification: Serves as the benchmark for quantifying impurity levels in batches of the Active Pharmaceutical Ingredient (API).

-

Method Validation: Essential for validating the specificity, linearity, and accuracy of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[5]

-

Peak Identification: Facilitates the unambiguous identification of the impurity peak in chromatograms of Loratadine API.[6]

This guide details a robust synthetic route, moving from foundational principles to a step-by-step experimental protocol and concluding with a comprehensive analytical qualification workflow.

Synthetic Strategy: A Mechanistic Approach